1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene
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Overview
Description
1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a hexoxy chain linked to another chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-chloro-4-nitrobenzene with 6-(4-chlorophenoxy)hexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the hexoxy chain. The intermediate product is then reduced to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hexoxy chain can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and phenoxy groups can interact with active sites, altering the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
- 1-Chloro-4-phenoxybenzene
- 4-Chlorodiphenyl ether
- 4-Chlorophenyl phenyl ether
Comparison: 1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene is unique due to its extended hexoxy chain, which imparts different physical and chemical properties compared to its simpler analogs
Properties
IUPAC Name |
1-chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQXTMRMWWZZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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